2-Cyclobutoxy-6-fluorobenzonitrile
Overview
Description
2-Cyclobutoxy-6-fluorobenzonitrile is an organic compound that belongs to the family of benzene compounds. It is a colorless crystalline solid with a molecular formula of C11H10FNO. This compound is widely used in various industries due to its unique properties.
Preparation Methods
The preparation of 2-Cyclobutoxy-6-fluorobenzonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions. Another method involves the halogen substitution reaction, where chloro-benzonitrile is reacted with potassium monofluoride in an aprotic polar solvent under high temperatures .
Chemical Reactions Analysis
2-Cyclobutoxy-6-fluorobenzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Nucleophilic aromatic substitution reactions can replace the fluorine atom with other nucleophiles. Common reagents used in these reactions include strong acids, bases, and reducing agents. .
Scientific Research Applications
2-Cyclobutoxy-6-fluorobenzonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which 2-Cyclobutoxy-6-fluorobenzonitrile exerts its effects involves interactions with specific molecular targets and pathways.
Properties
IUPAC Name |
2-cyclobutyloxy-6-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-10-5-2-6-11(9(10)7-13)14-8-3-1-4-8/h2,5-6,8H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILWVZOZLZLPSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C(=CC=C2)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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